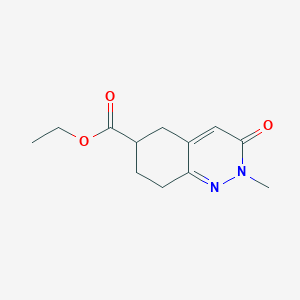

Ethyl 2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate

Description

Ethyl 2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate (CAS: 1708264-04-3; MF: C₁₁H₁₄N₂O₃; MW: 222.24) is a bicyclic heterocyclic compound featuring a cinnoline core (a fused benzene and pyridazine ring system) with a partially saturated hexahydro structure. Key substituents include:

- A methyl group at position 2.

- A 3-oxo (keto) group at position 3.

- An ethyl ester at position 4.

Its structural complexity arises from the partially saturated bicyclic system, which introduces conformational flexibility and influences reactivity .

Properties

IUPAC Name |

ethyl 2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-3-17-12(16)8-4-5-10-9(6-8)7-11(15)14(2)13-10/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXJWVTXRRBOBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=NN(C(=O)C=C2C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with appropriate amines under acidic or basic conditions, followed by cyclization and further functional group modifications .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: Common in organic synthesis, where one functional group is replaced by another

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of polycyclic heterocycles with diverse substituents. Below is a comparative analysis of structurally related analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Core Structure Differences: Cinnoline vs. Quinoline: The target compound’s cinnoline core contains two adjacent nitrogen atoms (pyridazine-like), whereas quinoline derivatives (e.g., compounds in ) feature a single nitrogen in a benzene-pyridine fused system. This distinction affects electronic properties and reactivity .

Ester vs. Amide: Replacing the ethyl ester with a dimethylamide (e.g., ) increases hydrogen-bond acceptor capacity, altering solubility and bioavailability .

Synthetic Utility :

- Ethyl esters (e.g., target compound, ) are common intermediates for hydrolysis to carboxylic acids or transesterification. The lack of detailed synthetic protocols in the literature limits direct comparison of yields or reaction conditions.

Structural Flexibility :

- The hexahydro (partially saturated) structure allows for puckering conformations, as described by Cremer and Pople’s ring-puckering coordinates . This flexibility may influence crystallinity and intermolecular interactions .

Research Findings and Data Gaps

- Biological Activity: No pharmacological or biochemical data are available for the target compound or its analogs in the cited sources.

- Lumping Strategy : highlights structural similarity as a basis for grouping compounds, but substituent variations (e.g., 2-Me, 6-COOEt) likely lead to divergent chemical behaviors.

Biological Activity

Chemical Structure and Properties

Ethyl 2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate has the following chemical formula and molecular weight:

- Molecular Formula : C₁₉H₂₁N₃O₃

- Molecular Weight : 311.38 g/mol

The compound features a hexahydrocinnoline core which is known for its diverse biological properties.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to hexahydrocinnolines. For example:

- In Vitro Studies : A series of derivatives were tested against various human tumor cell lines. Some compounds exhibited significant cytotoxic effects at low concentrations (log10 GI50 = -4.7), indicating promising anticancer activity .

Antimicrobial Activity

Research has also focused on the antimicrobial properties of similar compounds:

- Antibacterial and Antifungal Activities : Compounds derived from hexahydrocinnolines have shown moderate to high antibacterial and antifungal activities in vitro. For instance, certain derivatives demonstrated effectiveness against common pathogens, suggesting potential for therapeutic use in infections .

The mechanisms underlying the biological activities of hexahydrocinnoline derivatives often involve:

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Enzymatic Activity : Certain derivatives inhibit specific enzymes involved in cancer cell proliferation and survival.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of various hexahydrocinnoline derivatives on prostate cancer cell lines. The results indicated that specific substitutions on the hexahydrocinnoline scaffold enhanced cytotoxicity compared to standard chemotherapeutics.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 5.0 | Apoptosis induction |

| Compound B | 10.0 | Cell cycle arrest |

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial activity of several derivatives against Staphylococcus aureus and Candida albicans. The results revealed that some compounds exhibited lower MIC values compared to conventional antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound C | 15 | S. aureus |

| Compound D | 25 | C. albicans |

Q & A

Q. Key Conditions :

- Temperature control (e.g., reflux in ethanol at 80–100°C).

- Solvent selection (e.g., DMF for polar intermediates, toluene for non-polar steps).

- Catalyst optimization (e.g., p-toluenesulfonic acid for cyclization efficiency) .

Table 1 : Example Reaction Parameters

| Step | Reagents/Catalysts | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| 1 | Hydrazine hydrate | Ethanol | Reflux | 60–75% |

| 2 | BF₃·Et₂O | Toluene | 110°C | 45–65% |

Basic Question: How is the molecular structure of this compound characterized?

Answer:

Structural elucidation relies on a combination of spectroscopic and crystallographic methods:

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon hybridization (e.g., ketone at δ ~200 ppm, ester carbonyl at δ ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves 3D conformation, hydrogen bonding, and ring puckering (e.g., using SHELX software for refinement ).

Table 2 : Representative Spectral Data

| Technique | Key Peaks/Features |

|---|---|

| ¹H NMR | δ 1.2 (t, ester CH₃), δ 4.2 (q, ester CH₂) |

| ¹³C NMR | δ 172.5 (C=O ester), δ 207.8 (C=O ketone) |

Advanced Question: What strategies optimize cyclization efficiency during synthesis?

Answer:

Cyclization efficiency depends on:

- Catalyst Selection : Lewis acids (e.g., ZnCl₂) enhance electrophilic activation of carbonyl groups, while Brønsted acids (e.g., H₂SO₄) improve protonation of intermediates .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclization.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% .

Q. Critical Considerations :

- Side reactions (e.g., over-oxidation) are minimized by inert atmospheres (N₂/Ar).

- Real-time monitoring via TLC or HPLC ensures reaction progress .

Advanced Question: How do crystallographic methods resolve the 3D structure and hydrogen-bonding networks?

Answer:

X-ray crystallography, coupled with software like SHELXL or ORTEP-3, enables:

Structure Solution : Using direct methods (SHELXS) or Patterson maps for phase determination .

Hydrogen Bond Analysis : Graph-set notation (e.g., R₂²(8) motifs) categorizes intermolecular interactions, critical for understanding packing behavior .

Ring Puckering Quantification : Cremer-Pople parameters define deviations from planarity in the hexahydrocinnoline ring (e.g., θ = 25° for chair-like conformers) .

Q. Example Workflow :

- Data Collection: Synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.

- Refinement: SHELXL iteratively adjusts atomic positions and thermal parameters .

Advanced Question: What methodologies assess biological activity, such as glucocorticoid receptor modulation?

Answer:

In Vitro Assays :

- Binding Affinity : Radioligand displacement assays (e.g., ³H-dexamethasone competition) quantify receptor interaction (IC₅₀ values) .

- Transcriptional Activity : Luciferase reporter assays measure receptor activation in HEK293 cells transfected with GR-responsive promoters.

Q. In Vivo Models :

- Anti-inflammatory Studies : Carrageenan-induced paw edema in rodents evaluates efficacy (dose range: 10–50 mg/kg) .

Q. Mechanistic Insights :

- QSAR Modeling : Correlates substituent electronic effects (e.g., Hammett σ values) with bioactivity to guide structural optimization .

Advanced Question: How are reaction intermediates and byproducts characterized in complex syntheses?

Answer:

- LC-MS/MS : Identifies low-abundance intermediates (e.g., hydrazone adducts) with ppm-level mass accuracy .

- Isolation Techniques : Flash chromatography (silica gel, hexane/EtOAc gradients) separates stereoisomers.

- Kinetic Studies : Stopped-flow NMR monitors transient intermediates (e.g., enolates) at millisecond resolution .

Basic Question: What safety protocols are recommended for handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.